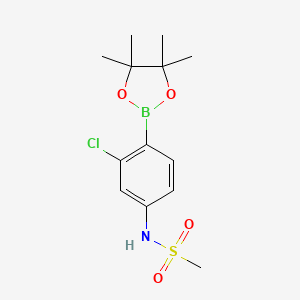

N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Description

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at position 3 and a pinacol boronate ester at position 4. The methanesulfonamide group is directly attached to the aromatic ring, making this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science research. The chlorine substituent introduces steric and electronic effects that differentiate it from non-halogenated analogs.

Properties

IUPAC Name |

N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYSMCLVUKRINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Aromatic Amines

The methanesulfonamide moiety is typically introduced through sulfonylation of 3-chloro-4-bromoaniline or analogous intermediates.

-

Substrate Preparation : 3-Chloro-4-bromoaniline is dissolved in dichloromethane (DCM) with a base (e.g., pyridine or triethylamine).

-

Sulfonylation : Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C. The reaction proceeds at room temperature for 12 hours.

-

Workup : The mixture is washed with water, dried over Na₂SO₄, and concentrated to yield N-(3-chloro-4-bromophenyl)methanesulfonamide .

Key Data :

Miyaura Borylation

The boronic ester group is introduced via palladium-catalyzed coupling between the brominated intermediate and bis(pinacolato)diboron (B₂Pin₂).

-

Reaction Setup :

-

Substrate: N-(3-Chloro-4-bromophenyl)methanesulfonamide (1.0 equiv)

-

Boron Source: B₂Pin₂ (1.2 equiv)

-

Catalyst: PdCl₂(dppf) (5 mol%)

-

Base: Potassium acetate (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M)

-

-

Conditions : Heated at 85°C under nitrogen for 12–24 hours.

-

Purification : Column chromatography (ethyl acetate/petroleum ether, 15% v/v) yields the product as a pink solid.

Key Data :

-

Characterization: ¹H NMR (DMSO-d₆) δ 1.29 (s, 12H, pinacol), 2.94 (s, 3H, SO₂CH₃), 7.55–7.89 (m, 3H, aromatic)

Alternative Synthetic Routes

Transesterification of Boronic Acids

Preformed boronic acids can undergo pinacol esterification under acidic conditions:

-

Substrate : N-(3-Chloro-4-boronophenyl)methanesulfonamide

-

Reagent : Pinacol (1.5 equiv) in toluene with catalytic p-toluenesulfonic acid.

-

Conditions : Reflux for 6 hours, yielding the product after aqueous workup.

Limitations : Requires pre-synthesized boronic acid, which is less stable than the ester.

One-Pot Borylation-Sulfonylation

A streamlined approach combines halogen displacement and sulfonylation in a single pot:

-

Borylation : 3-Chloro-4-bromoaniline reacts with B₂Pin₂ under standard Miyaura conditions.

-

In Situ Sulfonylation : Methanesulfonyl chloride is added directly to the reaction mixture.

-

Yield : 45–60% (lower due to competing side reactions).

Optimization Strategies

Catalyst Screening

Solvent and Base Effects

| Solvent | Base | Yield (%) |

|---|---|---|

| 1,4-Dioxane | KOAc | 51 |

| DME | Na₂CO₃ | 30 |

| THF | Cs₂CO₃ | 27 |

Temperature and Time

-

85°C for 12 hours : Balances conversion and byproduct formation.

-

Microwave-assisted : Reduces time to 20 minutes but lowers yield to 30%.

Challenges and Solutions

Boronic Ester Stability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, forming boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Amines or reduced sulfonamide derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Cross-Coupling Reactions: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Catalysis: It can act as a ligand in catalytic systems, enhancing the efficiency of various organic transformations.

Biology and Medicine

Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development.

Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, useful in bioconjugation techniques.

Industry

Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide depends on its application:

Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.

Biological Systems: The sulfonamide group can interact with biological targets, inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

*Estimated based on structural similarity.

Biological Activity

N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C14H20BClO4S

- Molar Mass : 330.64 g/mol

- CAS Number : 2253750-91-1

The compound's activity is largely attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzymes and receptors that are crucial in various biochemical pathways. For instance, studies indicate that the sulfonamide moiety can engage in hydrogen bonding and electrostatic interactions with active sites on target proteins.

Antiviral Activity

One of the notable areas of research involves its antiviral potential. The compound has been evaluated as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (NS5B), which is crucial for viral replication in Hepatitis C virus (HCV). In enzymatic assays, it demonstrated an effective inhibition profile with an EC50 value below 50 nM for both HCV genotypes 1a and 1b .

Enzyme Inhibition

The compound exhibits selective inhibition against various cytochrome P450 enzymes. Specifically, it has shown potent reversible inhibition of CYP3A4 (IC50 = 0.34 μM), alongside time-dependent inhibition characteristics that raise concerns about potential drug-drug interactions . The implications of such inhibition are critical for pharmacokinetics and safety profiles in drug development.

Study 1: Antiviral Efficacy

In a study investigating novel antiviral compounds, this compound was tested against HCV replicons. The results indicated significant antiviral activity with a favorable safety profile in vitro. The compound's structure was optimized through a series of analogs to enhance its potency and selectivity .

Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetic properties of this compound. It was found to have low solubility but medium to high permeability as assessed by Caco-2 assays. Additionally, it exhibited metabolic instability in both human and rat liver microsomes . These findings suggest that while the compound is promising as a therapeutic agent, further modifications may be necessary to improve its bioavailability.

Data Tables

| Biological Activity | Value |

|---|---|

| EC50 (HCV NS5B Inhibition) | < 50 nM |

| IC50 (CYP3A4 Inhibition) | 0.34 μM |

| Solubility | Low |

| Permeability | Medium to High |

| Study | Findings |

|---|---|

| Antiviral Study | Significant efficacy against HCV |

| Pharmacokinetics Study | Low solubility; medium permeability |

Q & A

Q. How to design derivatives for enhanced catalytic or biological performance?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., CF₃) to modulate boronate reactivity .

- Hybrid Scaffolds : Attach pharmacophores (e.g., triazoles) via click chemistry to explore dual functionality .

- High-Throughput Screening (HTS) : Use automated platforms to test libraries of derivatives for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.